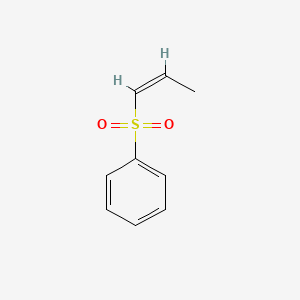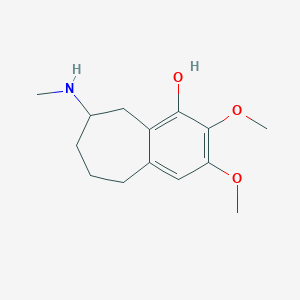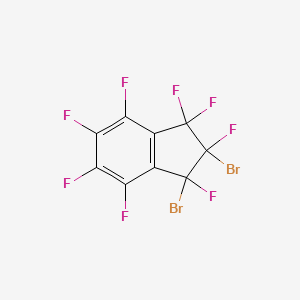
1,2-Dibromo-1,2,3,3,4,5,6,7-octafluoro-2,3-dihydro-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dibromo-1,2,3,3,4,5,6,7-octafluoro-2,3-dihydro-1H-indene is a complex organobromine compound characterized by the presence of bromine and fluorine atoms attached to an indene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dibromo-1,2,3,3,4,5,6,7-octafluoro-2,3-dihydro-1H-indene typically involves the bromination of a fluorinated indene precursor. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields of the desired product .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dibromo-1,2,3,3,4,5,6,7-octafluoro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.
Reduction Reactions: The compound can be reduced to form corresponding fluorinated indene derivatives.
Oxidation Reactions: Oxidation can lead to the formation of brominated and fluorinated indene oxides.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Aplicaciones Científicas De Investigación
1,2-Dibromo-1,2,3,3,4,5,6,7-octafluoro-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other fluorinated and brominated organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,2-Dibromo-1,2,3,3,4,5,6,7-octafluoro-2,3-dihydro-1H-indene involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its reactivity and ability to form stable complexes with target molecules. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dibromoethane: A simpler dibromo compound used in organic synthesis and as a fumigant.
1,2-Dibromotetrachloroethane: Known for its use in bromination reactions and as an intermediate in chemical synthesis.
Uniqueness
1,2-Dibromo-1,2,3,3,4,5,6,7-octafluoro-2,3-dihydro-1H-indene is unique due to its highly fluorinated structure, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
52448-57-4 |
|---|---|
Fórmula molecular |
C9Br2F8 |
Peso molecular |
419.89 g/mol |
Nombre IUPAC |
1,2-dibromo-1,2,3,3,4,5,6,7-octafluoroindene |
InChI |
InChI=1S/C9Br2F8/c10-7(16)1-2(8(17,18)9(7,11)19)4(13)6(15)5(14)3(1)12 |
Clave InChI |
MNSJFFHDZSCMQD-UHFFFAOYSA-N |
SMILES canónico |
C12=C(C(=C(C(=C1F)F)F)F)C(C(C2(F)F)(F)Br)(F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


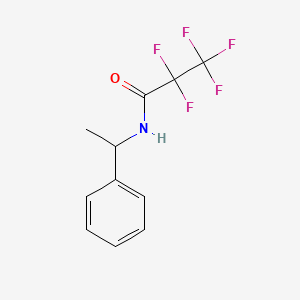
![4-Ethyl-1-methyl-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14655073.png)
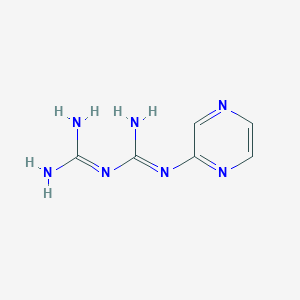
![Ethyl {[1-(piperidin-1-yl)cyclohexyl]methyl}carbamate](/img/structure/B14655085.png)
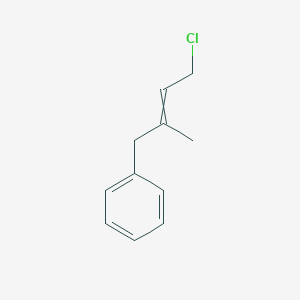
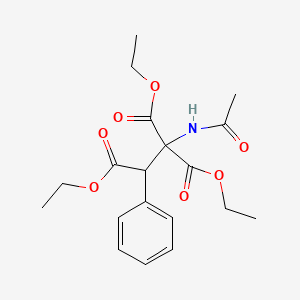
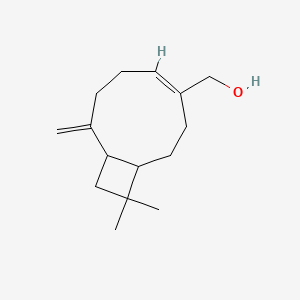
![2-[(1,1,2,2,3,5,5,5-Octafluoropentyl)oxy]propanenitrile](/img/structure/B14655105.png)
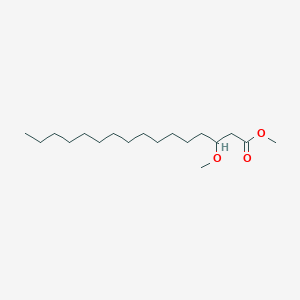
![2,6,8,12,13,17-Hexaoxa-1,7-diborabicyclo[5.5.5]heptadecane](/img/structure/B14655117.png)
![Phosphonic acid, [(3-chlorophenyl)hydroxymethyl]-, diethyl ester](/img/structure/B14655125.png)

